molecular formula C16H20N4O2S B2912241 N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034399-97-6

N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2912241
CAS No.: 2034399-97-6
M. Wt: 332.42
InChI Key: NCKXTTDPHYBPCI-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. It features a hybrid structure combining a 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide core linked via a methylene bridge to a 4-cyclohexylthiazole group. The 6-oxo-1,6-dihydropyridazine scaffold is a privileged structure in drug design, known to confer significant biological activity. Research on closely related analogues has demonstrated potent anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6, and targeting critical pathways like JNK2 and NF-κB/MAPK signaling . These properties make such compounds promising candidates for investigating therapeutic strategies against complex conditions like acute lung injury (ALI) and sepsis . Furthermore, the incorporation of the thiazole-carboxamide moiety, a well-established pharmacophore, significantly enhances the compound's drug-like properties. Thiazole-carboxamide derivatives are frequently investigated for a wide spectrum of biological activities, including antioxidant, antidiabetic, antimicrobial, and cyclooxygenase (COX) inhibitory effects . The 4-cyclohexyl substituent on the thiazole ring is expected to contribute favorably to the molecule's lipophilicity and membrane permeability, optimizing its pharmacokinetic profile. This compound is intended for research applications only, including lead optimization in drug discovery programs, mechanistic studies in immunology and inflammation, and as a chemical probe for exploring kinase function. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-20-15(21)8-7-12(19-20)16(22)17-9-14-18-13(10-23-14)11-5-3-2-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKXTTDPHYBPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a pyridazinone carboxamide scaffold with several analogs, differing primarily in substituent groups. Key structural comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyridazinone carboxamide 4-Cyclohexylthiazolylmethyl, methyl 346.37* Bulky cyclohexyl, thiazole ring -
Compound 6 Pyridazinone carboxamide Benzyl, cyclopropylcarbamoyl phenyl ~347.38† Benzyl group, cyclopropyl
N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Pyridazinone carboxamide 4-Methoxyphenyl, methyl 259.26 Methoxy group, lower lipophilicity
CAS 923153-24-6 Pyridazinone carboxamide 3,4-Dimethoxyphenyl, methyl ~289.29† Electron-rich dimethoxy groups
CAS 2034318-74-4 Pyridazinone carboxamide 4-Tetrazolylphenyl, methoxy 326.31 Tetrazole ring (hydrogen bonding)
Compound 12 Pyridazinone carboxamide 4-Fluorophenyl, 4-methoxybenzyl ~387.39† Fluorine (electron-withdrawing)

*Calculated from molecular formula C₁₇H₂₂N₄O₂S.
†Estimated based on molecular formulas.

Key Observations:
  • Thiazole vs.
  • Halogenated vs. Cycloalkyl Substituents : Fluorine in Compound 12 may improve metabolic stability, while the cyclohexyl group in the target compound could increase membrane permeability.
  • Heterocyclic Moieties : The tetrazole ring in CAS 2034318-74-4 offers hydrogen-bonding capabilities, contrasting with the thiazole’s sulfur-based interactions.

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